molecular formula C12H15N3 B090804 N-ethyl-N-methyl-1-phenylpyrazol-4-amine CAS No. 17551-24-5

N-ethyl-N-methyl-1-phenylpyrazol-4-amine

Cat. No.: B090804
CAS No.: 17551-24-5
M. Wt: 201.27 g/mol
InChI Key: GDIRHOSIWSOUQN-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-1-phenylpyrazol-4-amine is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Properties

CAS No.

17551-24-5

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-ethyl-N-methyl-1-phenylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

GDIRHOSIWSOUQN-UHFFFAOYSA-N

SMILES

CCN(C)C1=CN(N=C1)C2=CC=CC=C2

Canonical SMILES

CCN(C)C1=CN(N=C1)C2=CC=CC=C2

Other CAS No.

17551-24-5

Synonyms

N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors to enhance reaction efficiency and scalability .
  • Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .
  • Monitor temperature (80–120°C) to minimize side reactions like over-alkylation .

Q. Table 1: Reaction Conditions for Pyrazole Alkylation

StepReagentsSolventTemperatureYield (%)
AlkylationEthyl bromide, NaHDMF80°C65–75
PurificationEthanol/waterRT90–95

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

  • Structural variations : Minor substituent changes (e.g., fluoro vs. methyl groups) alter binding affinities .
  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines used .

Q. Methodological Solutions :

  • Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .
  • Validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .
  • Compare in vitro (enzyme inhibition) and in vivo (murine models) data to assess translational relevance .

What computational tools are effective for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., kinases or GPCRs). Studies on similar pyrazoles show fluorinated analogs exhibit higher binding scores due to electronegative interactions .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .
  • DFT Calculations : Gaussian 09 evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain oxidation/reduction behavior .

Q. Table 2: Computational Parameters for Pyrazole Derivatives

MethodSoftwareKey FindingsReference
DockingAutoDockFluoroethyl group enhances kinase binding
DFTGaussianMethyl groups reduce electrophilicity

How can the electrochemical properties of this compound be exploited for derivatization?

Basic Research Focus
Pyrazole derivatives undergo functionalization via:

  • Oxidation : Using KMnO₄ in acidic conditions to introduce ketone groups at the pyrazole ring .
  • Nucleophilic Substitution : Replacing the ethyl group with aryl halides via Buchwald-Hartwig coupling .

Q. Advanced Applications :

  • Electrochemical Sensors : Modify electrodes with pyrazole films to detect metal ions (e.g., Cu²⁺) via redox cycling .
  • Photocatalysis : Use TiO₂ nanoparticles to drive C–N bond formation under UV light .

What strategies validate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) using LC-MS .
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in urine/plasma .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Table 3: Metabolic Stability Data for Pyrazole Analogs

Compoundt₁/₂ (Human Microsomes)Major Metabolite
Analog A45 minN-Oxide
Analog B120 minDemethylated

How do crystallographic techniques aid in resolving structural ambiguities of this compound derivatives?

Q. Advanced Research Focus

  • Single-Crystal XRD : SHELX software refines bond lengths/angles and confirms regiochemistry (e.g., ethyl vs. methyl positioning) .
  • Powder XRD : Identifies polymorphs affecting solubility and bioavailability .
  • Twinning Analysis : Resolves overlapping peaks in crystals with low symmetry .

Q. Key Considerations :

  • Grow crystals via slow evaporation (acetonitrile/chloroform mixtures) .
  • Use synchrotron radiation for high-resolution data on microcrystals .

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